molecular formula C14H12N2O B152619 5-(benzyloxy)-1H-indazole CAS No. 78299-75-9

5-(benzyloxy)-1H-indazole

Cat. No. B152619
CAS RN: 78299-75-9
M. Wt: 224.26 g/mol
InChI Key: INFXNBBPBLSPDV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indazole (5-Bz-Indazole) is an indazole derivative that has been widely studied for its potential applications in scientific research. It is a heterocyclic aromatic compound, which can be synthesized in various ways. 5-Bz-Indazole has been used in a wide range of research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Medicinal Chemistry Kinase Inhibitors

The indazole core, which includes compounds like 5-Benzyloxy-1H-indazole, is known for its application in medicinal chemistry, particularly as kinase inhibitors. These compounds have been used to synthesize specific inhibitors for various kinases, including tyrosine kinase and serine/threonine kinases, which play crucial roles in cell signaling and cancer development .

Anticancer Agents

Indazole derivatives have shown potential as anticancer agents. For instance, certain compounds have demonstrated the ability to inhibit cell growth in colon and melanoma cell lines with significant efficacy .

Serotonin Antagonists

Some indazole derivatives are synthesized as potent and selective serotonin (5-HT) antagonists. These compounds, such as those with a piperazinyl-sulfonylindazole structure, have been studied for their potential applications in neurological disorders .

Synthetic Methodologies

Recent advancements in synthetic approaches for indazoles include transition metal-catalyzed reactions and reductive cyclization reactions. These methodologies are crucial for developing new indazole-based compounds with varied therapeutic applications .

Pharmacophore Development

The indazole moiety serves as an important pharmacophore due to its versatility in medicinal chemistry. It has been incorporated into various drug designs to enhance biological activity and specificity .

Future Directions

The future directions for research on 5-(benzyloxy)-1H-indazole could include further studies on its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

5-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFXNBBPBLSPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510154
Record name 5-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-1H-indazole

CAS RN

78299-75-9
Record name 5-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzyloxy)-1H-indazole
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Synthesis routes and methods

Procedure details

Benzyl bromide (0.089 ml, 0.745 mmol) and potassium carbonate (103 mg, 0.745 mmol) were added to a solution of the 1H-indazol-5-ol (100 mg, 0.745 mmol) obtained in Reference Example 4 in N,N-dimethylformamide (2 ml), and the resulting mixture was heated to 40° C. After 2 hours, the mixture was poured into water (20 ml) and extracted with ethyl acetate (20 ml×2). The organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-(benzyloxy)-1H-indazole (63 mg, 38%).
Quantity
0.089 mL
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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